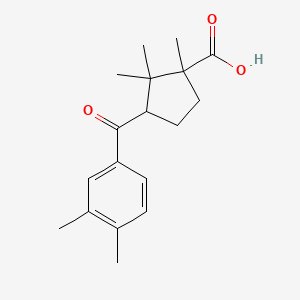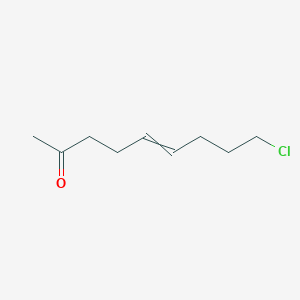![molecular formula C10H12N2O7S B14590716 {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-62-9](/img/structure/B14590716.png)
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to an acetic acid moiety, with a methoxy and nitro group on the phenyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-2-nitrobenzyl alcohol. This intermediate is then subjected to sulfonation using sulfamic acid under acidic conditions to introduce the sulfamoyl group. Finally, the acetic acid moiety is introduced through esterification followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-2-nitrophenylmethylsulfamoyl acetic acid.
Reduction: Formation of 4-methoxy-2-aminophenylmethylsulfamoyl acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-nitrobenzenesulfonic acid
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 4-Methyl-2-N-(2-pyridylmethyl)aminophenol
Uniqueness
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the sulfamoyl and acetic acid moieties, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61154-62-9 |
|---|---|
Molekularformel |
C10H12N2O7S |
Molekulargewicht |
304.28 g/mol |
IUPAC-Name |
2-[(4-methoxy-2-nitrophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H12N2O7S/c1-19-8-3-2-7(9(4-8)12(15)16)5-11-20(17,18)6-10(13)14/h2-4,11H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
MVGZGGHWDUYCEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


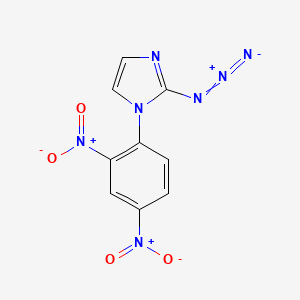
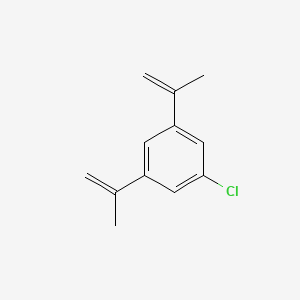
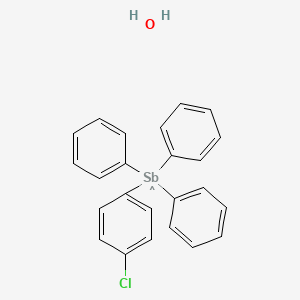

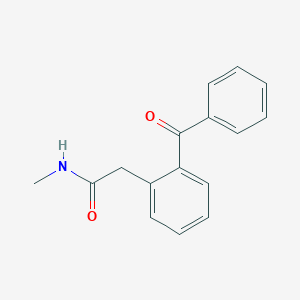
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
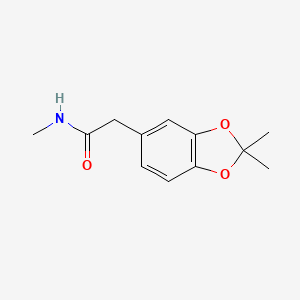
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
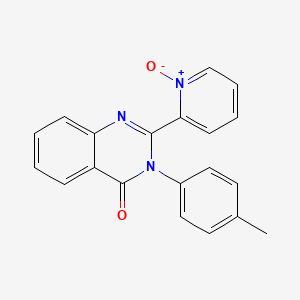
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
